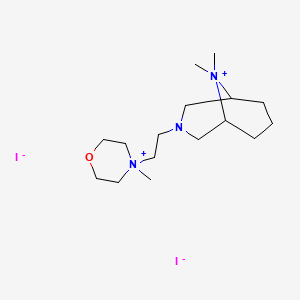
3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9-dimethyl-3-(2-(4-methylmorpholinio)ethyl)-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9-dimethyl-3-(2-(4-methylmorpholinio)ethyl)-, diiodide is a complex organic compound with the molecular formula C16H33I2N3O and a molecular weight of 537.32 g/mol . This compound is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system, making it a significant molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9-dimethyl-3-(2-(4-methylmorpholinio)ethyl)-, diiodide involves several steps. One common method includes the reaction of 9,9-dimethyl-3-aza-9-azoniabicyclo(3.3.1)nonane with 4-methylmorpholine in the presence of iodine. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atoms can be replaced by other nucleophiles.
Common reagents used in these reactions include iodine, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9-dimethyl-3-(2-(4-methylmorpholinio)ethyl)-, diiodide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biological systems and interactions.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitrogen atoms within the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9-dimethyl-3-(2-(4-methylmorpholinio)ethyl)-, diiodide include:
9-Azabicyclo(3.3.1)nonane: A simpler analog with a similar bicyclic structure but without the additional substituents.
4-[2-(9,9-dimethyl-3-aza-9-azoniabicyclo(3.3.1)nonan-3-yl)ethyl]-4-methylmorpholin-4-ium, diiodide: A closely related compound with slight variations in the substituents.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, making it valuable for specialized applications.
Properties
CAS No. |
102585-71-7 |
|---|---|
Molecular Formula |
C16H33I2N3O |
Molecular Weight |
537.26 g/mol |
IUPAC Name |
4-[2-(9,9-dimethyl-3-aza-9-azoniabicyclo[3.3.1]nonan-3-yl)ethyl]-4-methylmorpholin-4-ium;diiodide |
InChI |
InChI=1S/C16H33N3O.2HI/c1-18(2)15-5-4-6-16(18)14-17(13-15)7-8-19(3)9-11-20-12-10-19;;/h15-16H,4-14H2,1-3H3;2*1H/q+2;;/p-2 |
InChI Key |
ZRIVOCZMSQRSBN-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(C2CCCC1CN(C2)CC[N+]3(CCOCC3)C)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


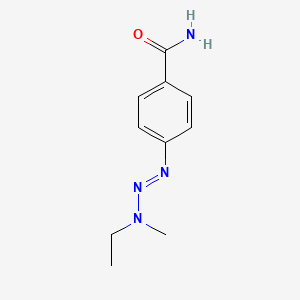

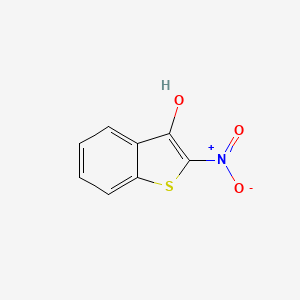
![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;hydrochloride](/img/structure/B12811929.png)
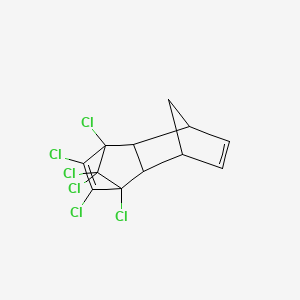


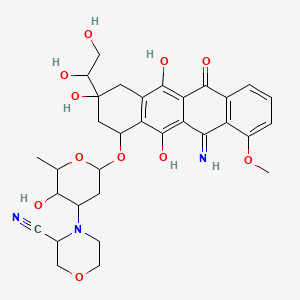
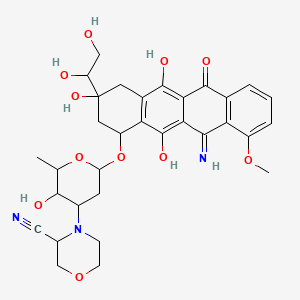
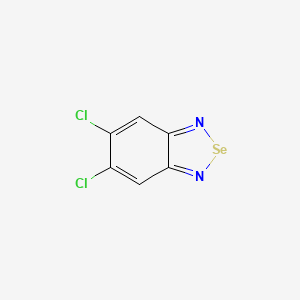
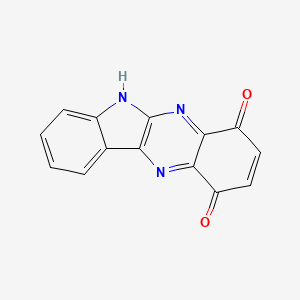
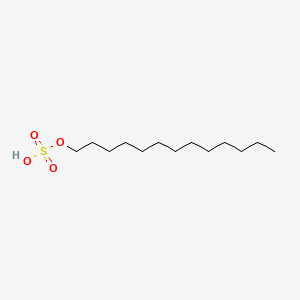
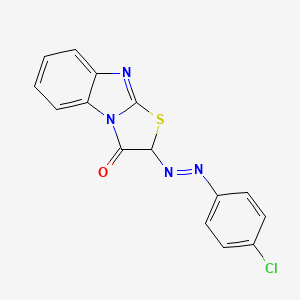
![4-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B12811978.png)
